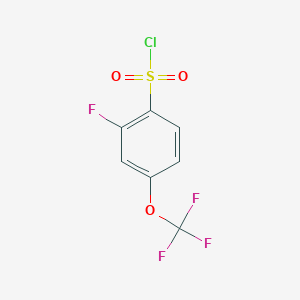

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride

Description

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. This compound is widely utilized in organic synthesis, particularly as a sulfonating agent in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance electrophilicity at the sulfonyl chloride group (-SO₂Cl) .

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-2-1-4(3-5(6)9)15-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDDGYKIHHWEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Alkyl Sulfophenyl Precursors

Process Overview :

This method employs 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl (alkyl = methyl, ethyl, or propyl) as the starting material. Chlorine gas is introduced into a solvent system containing concentrated hydrochloric acid, nitric acid, or formic acid, followed by purification.

| Parameter | Value/Range |

|---|---|

| Solvent System | HCl/HNO₃, HCl/HCOOH |

| Temperature | 50–70°C |

| Chlorine Molar Ratio | 4–6 equivalents |

| Reaction Time | 4–6 hours |

| Yield | >90% |

| Product Purity | >97% |

Example :

- Raw Material : 2-fluoro-6-trifluoromethyl-n-propyl sulfophenyl (200 mmol).

- Solvent : 36% HCl (1,500 mmol) + 65% HNO₃ (300 mmol).

- Conditions : 70°C, 5 hours.

- Outcome : 90.2% yield, 97.1% purity.

Multi-Step Synthesis via Halogenation and Functionalization

Process Overview :

A longer route involves bromination, reduction, diazotization, Grignard reactions, and etherification, culminating in chlorination.

- Halogenation : 2-Trifluoromethyl-4-nitro-bromobenzene is treated with halogenating agents (e.g., Cl₂ or Br₂) in sulfuric acid.

- Reduction : Nitro groups are reduced to amines using iron powder and NH₄Cl.

- Diazotization : Amines are converted to diazonium salts, followed by decomposition to aryl halides.

- Grignard Reaction : Aryl halides react with dialkyl disulfides (e.g., (CH₃)₂S₂).

- Etherification : Introduction of 2,2-difluoroethoxy groups.

- Chlorination : Final oxidation with chlorine yields the sulfonyl chloride.

Key Data :

| Step | Yield | Conditions |

|---|---|---|

| Diazotization | 87.6% | HBF₄, 0°C |

| Grignard Reaction | 90–95% | -40°C, THF solvent |

| Etherification | 91% | DMF, 25°C |

| Final Chlorination | 94% | Acetic acid, 55°C |

Example :

- Final Chlorination : 27.2 g of intermediate in acetic acid/water at 55°C with Cl₂ (0.7 mol) yields 30.5 g (94%) of product.

- Enables modular functionalization.

- Suitable for derivatives with complex substituents.

- Labor-intensive with multiple purification steps.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Direct Chlorination | Alkyl sulfophenyl | 1 | >90% | >97% | High |

| Multi-Step Synthesis | Brominated nitroarene | 6 | ~94% | >95% | Moderate |

Critical Considerations

- Solvent Choice : Concentrated acids (HCl, HNO₃) enhance reaction efficiency but require corrosion-resistant equipment.

- Chlorine Handling : Excess chlorine necessitates quenching with sodium bisulfite to prevent side reactions.

- Byproducts : Minor impurities (e.g., unreacted alkyl sulfophenyl) are removed via aqueous washes and drying.

Industrial Applicability

The direct chlorination method is preferred for large-scale production due to its simplicity and cost-effectiveness. In contrast, the multi-step approach is reserved for specialized applications requiring specific substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonyl Fluorides: Formed by reduction reactions.

Scientific Research Applications

Pharmaceutical Applications

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is utilized in the synthesis of various pharmaceutical intermediates. Its unique trifluoromethoxy group enhances biological activity and selectivity in drug design.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated the use of this compound in synthesizing antiviral agents that target viral replication processes. For instance, derivatives created using this sulfonyl chloride have shown promising activity against RNA viruses, enhancing their therapeutic potential.

Agrochemical Applications

The compound is also significant in the agrochemical sector, particularly in the development of herbicides and fungicides. Its fluorinated structure imparts increased stability and efficacy.

Case Study: Herbicide Development

Research has indicated that formulations containing 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride exhibit enhanced herbicidal activity. These formulations are effective against a broad spectrum of weed species, making them valuable for agricultural applications.

Material Science Applications

In material science, this compound is explored for its potential in developing fluorinated polymers and coatings. The incorporation of trifluoromethoxy groups can improve the thermal stability and chemical resistance of materials.

Case Study: Fluorinated Polymers

Studies have shown that polymers synthesized with this compound exhibit superior properties compared to non-fluorinated counterparts, including enhanced hydrophobicity and durability under harsh conditions.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride with structurally related sulfonyl and benzoyl chlorides:

Key Observations:

Substituent Effects:

- The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group compared to -CF₃, increasing the electrophilicity of the sulfonyl chloride group and enhancing reactivity toward nucleophiles .

- Fluorine at the 2-position further polarizes the aromatic ring, influencing regioselectivity in substitution reactions .

Reactivity Differences:

- Sulfonyl chlorides (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) are less reactive than acyl chlorides (e.g., 2-fluoro-4-(trifluoromethoxy)benzoyl chloride). The latter reacts violently with water or amines, whereas sulfonyl chlorides require prolonged NaOH treatment for hydrolysis (>99.98% destruction efficiency) .

- Substituent position impacts stability: For example, 2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 103008-51-1) and its 4-substituted analogs may exhibit similar reactivity but differ in steric accessibility .

Biological Activity

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by the presence of fluorine and trifluoromethoxy groups. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. Understanding its biological activity is crucial for its application in therapeutic contexts.

- Molecular Formula : C7H3ClF4O2S

- Molecular Weight : 274.61 g/mol

- Structure : The compound features a benzene ring substituted with a sulfonyl chloride group and fluorinated moieties, which may influence its reactivity and biological interactions.

The biological activity of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This mechanism is critical in modulating various biological pathways:

- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, leading to the inhibition of specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, potentially altering signaling pathways.

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties, potentially making 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride a candidate for further investigation in antimicrobial applications.

- Anticancer Potential : Research indicates that sulfonyl chlorides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of fluorine atoms may enhance the compound's lipophilicity, improving its cell membrane permeability.

- Biochemical Interactions : The compound has been shown to interact with enzymes such as acetylcholinesterase, influencing neurotransmitter levels and potentially affecting neurological functions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several sulfonyl chlorides, including derivatives of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antibiotics.

Study 2: Anticancer Activity

In vitro studies demonstrated that 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of the PI3K/Akt signaling pathway, highlighting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is essential for assessing its therapeutic viability:

- Absorption : The compound's lipophilicity suggests favorable absorption characteristics when administered orally.

- Distribution : Fluorinated compounds often exhibit altered distribution profiles due to their unique chemical properties.

- Metabolism : The metabolic pathways involving sulfonyl chlorides typically include hydrolysis to form less reactive sulfonic acids.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF4O2S |

| Molecular Weight | 274.61 g/mol |

| Antimicrobial Activity | Significant against Gram-positive bacteria |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Enzyme inhibition, receptor interaction |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride?

- Methodological Answer : The synthesis typically involves multi-step halogenation and sulfonation. A common approach starts with a fluorinated aromatic precursor (e.g., 2-fluorobenzenesulfonyl chloride) subjected to trifluoromethoxy group introduction via nucleophilic substitution or coupling reactions. For example, chlorosulfonation of a pre-functionalized aromatic ring under controlled temperatures (0–5°C) with ClSO₃H, followed by purification via vacuum distillation or recrystallization . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of the sulfonyl chloride group .

Q. How is this compound characterized structurally and quantitatively in academic research?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine environments and ¹H/¹³C NMR for aromatic proton assignments .

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) to validate molecular weight and fragmentation patterns (e.g., loss of SO₂Cl groups) .

- FT-IR : Peaks near 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (C-F stretches) confirm functional groups .

- Elemental Analysis : Verify purity (>98%) by matching experimental and theoretical C/H/F/S/Cl percentages .

Q. What are the critical handling and storage protocols for this compound?

- Methodological Answer :

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced hydrolysis .

- Handling : Use anhydrous solvents (e.g., dry DCM or THF) in reactions. Conduct manipulations in a glovebox or under Schlenk lines to exclude humidity .

- Safety : Wear PPE (nitrile gloves, goggles) due to its corrosive nature. Neutralize spills with sodium bicarbonate .

Q. What are its primary reactivity patterns in organic synthesis?

- Methodological Answer : The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. For example:

- Sulfonamide Formation : React with primary amines in dry DMF at 0–25°C, using a base (e.g., Et₃N) to scavenge HCl .

- Cross-Coupling : Participate in Suzuki-Miyaura couplings if paired with a boronic acid and Pd catalyst, though electron-withdrawing substituents (F, CF₃O) may reduce reactivity .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethoxy group affect reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing meta-director. In NAS, it activates the aromatic ring at specific positions, but steric hindrance from the sulfonyl chloride can limit reactivity. Computational studies (DFT) or Hammett substituent constants (σₚ values) are used to predict regioselectivity. For example, reactions with piperidine in DMSO at 80°C show preferential substitution at the 4-position .

Q. What stability challenges arise when using this compound in polar aprotic solvents (e.g., DMF, DMSO)?

- Methodological Answer : Prolonged exposure to DMSO (>6 hours at 25°C) leads to partial decomposition via sulfonate formation. Stability assays (HPLC monitoring at 254 nm) reveal degradation rates. Alternatives like dichloromethane or acetonitrile minimize side reactions. For kinetic studies, use low temperatures (–10°C) and short reaction times (<2 hours) .

Q. How is this compound utilized in synthesizing complex bioactive molecules?

- Methodological Answer : It serves as a sulfonating agent in drug discovery. For instance:

- Inhibitor Synthesis : React with aminopyrimidines to create kinase inhibitors. Optimize yields (70–85%) by adjusting stoichiometry (1.2 eq. sulfonyl chloride) and using DMAP as a catalyst .

- Peptide Modification : Conjugate with cysteine residues via sulfonamide linkages in buffer (pH 8.5, 4°C) for protein labeling .

Q. What analytical challenges exist in detecting trace impurities (e.g., hydrolyzed sulfonic acid)?

- Methodological Answer : Hydrolysis produces 2-fluoro-4-(trifluoromethoxy)benzenesulfonic acid, detectable via:

- Ion Chromatography (IC) : Quantify sulfate ions after hydrolysis.

- LC-MS/MS : Use a C18 column (0.1% formic acid in H₂O/MeCN) to separate impurities. Limit of detection (LOD): 0.1% .

Q. How do contradictory data on reaction yields arise in literature, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Moisture Content : Trace H₂O in solvents reduces yields. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .

- Catalyst Variability : Pd(PPh₃)₄ vs. Pd₂(dba)₃ in cross-coupling alters efficiency. Screen catalysts (5 mol%) with ligand additives (e.g., SPhos) .

- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation and optimize reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.